4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
Overview
Description
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the CAS Number: 861857-61-6 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code provides a specific description of the molecule’s structure .It is typically in a physical form suitable for use in research .
Scientific Research Applications
Synthesis and Characterization of Polyimides
This compound is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether . This diamine is then used to create polyimides (PIs), which are high-performance polymers . These PIs exhibit enhanced solubility in organic solvents, can form transparent, tough, and flexible films, and display outstanding thermal stability .
Incorporation into Rigid PI Backbones
The incorporation of tert-butyl groups and multiple phenoxy units into the rigid PI backbones can endow them with excellent solubility and transparency with relatively high glass transition temperatures . This makes them suitable for use in high-tech fields such as automobile, membrane separation, adhesives, aerospace, and micro-electronics .
Use in Carbon and Energy Supplements
4-tert-Butylphenol, a related compound, may be used as a carbon and energy supplement in the culture medium of certain strains of Sphingobium fuliginis . While not directly related to the compound , this suggests potential applications in microbiology and biotechnology.
Use in Mono-Boc Protection of α,ω-Diamines
tert-Butyl phenyl carbonate, another related compound, is used as a reagent for mono-Boc protection of α,ω-diamines . This suggests potential applications in organic synthesis and medicinal chemistry.
Use in the Synthesis of Calixarene
4-tert-Butylphenol may be used in the synthesis of calixarene , a type of macrocycle or cyclic oligomer based on a hydroxyalkylation product of a phenol and an aldehyde. This suggests potential applications in supramolecular chemistry.
Use in the Synthesis of 2-Nitroindoles
tert-Butyl phenyl carbonate is also used in the synthesis of 2-nitroindoles , which are important intermediates in organic synthesis and medicinal chemistry.
properties
IUPAC Name |
4-(3-tert-butylphenyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11H,7-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFLNTYLDTXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679038 | |
Record name | 4-(3-tert-Butylphenyl)oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861857-61-6 | |
Record name | 4-(3-tert-Butylphenyl)oxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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